An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-fluoro-4-methoxybenzoic acid
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-2-fluoro-4-methoxybenzoic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from closely related isomers and analogous compounds to provide a predictive framework for its characteristics. All data is presented in a structured format to facilitate easy reference and comparison. Detailed experimental protocols for its potential synthesis and characterization are also provided.
Core Chemical Properties
| Property | 5-Bromo-2-fluoro-4-methoxybenzoic acid | 4-Bromo-2-fluoro-5-methoxybenzoic acid | 3-Bromo-5-fluoro-2-methoxybenzoic acid[1] | 5-Bromo-4-methoxy-2-methylbenzoic Acid[2] |
| CAS Number | 949014-42-0 | 1620677-51-1 | 1254340-71-0 | 875245-69-5 |
| Molecular Formula | C₈H₆BrFO₃ | C₈H₆BrFO₃ | C₈H₆BrFO₃ | C₉H₉BrO₃ |
| Molecular Weight | 249.03 g/mol | 249.03 g/mol | 249.03 g/mol | 245.07 g/mol |
| Appearance | Not specified (likely a solid) | Solid | Not specified | Not specified |
| Melting Point | Not available | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Not experimentally determined. Expected to have low solubility in water and higher solubility in polar organic solvents like alcohols, ethers, and acetone. | Not specified | Not specified | Not specified |
| Purity | Not specified | 98% | ≥97%[1] | Not specified |
| InChI Key | Not available | FVWAPKQBDVSQKV-UHFFFAOYSA-N | Not available | Not available |
Spectroscopic Data (Reference)
Specific spectroscopic data for 5-Bromo-2-fluoro-4-methoxybenzoic acid is not available. The following tables provide data for structurally related compounds to serve as a reference for spectral interpretation.
NMR Spectroscopy (Reference Data)
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| 4-Methoxybenzoic acid [3] | (CDCl₃, 600 MHz) δ: 8.07 (d, J=8.9 Hz, 2H), 6.95 (d, J=8.9 Hz, 2H), 3.88 (s, 3H), 11.8 (br s, 1H). | (DMSO-d₆) δ: 167.3, 163.2, 131.5, 123.6, 113.8, 55.5. |
| 2-Bromo-5-methoxybenzoic acid [4] | (DMSO-d₆) δ: 7.43 (d, J=3.0 Hz, 1H), 7.27 (dd, J=8.8, 3.0 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H), 3.78 (s, 3H), 13.0 (br s, 1H). | Not available |
Infrared (IR) Spectroscopy (Reference Data)
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-Methoxybenzoic acid [5][6] | ~3000 (O-H stretch, broad), 2950-2850 (C-H stretch), 1680 (C=O stretch), 1605, 1575 (C=C aromatic stretch), 1250 (C-O stretch). |
| 2-Amino-5-bromobenzoic acid [7] | FT-IR and FT-Raman spectra have been recorded and analyzed.[7] |
Mass Spectrometry (MS) (Reference Data)
| Compound | Key m/z Peaks (Ionization Mode) |
| p-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester [8] | (EI) m/z: 326/324 (M+), 135 (base peak). |
| o-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester [9] | (EI) m/z: 326/324 (M+), 135 (base peak). |
Experimental Protocols
Proposed Synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid
The following is a proposed synthetic route based on established bromination reactions of substituted benzoic acids.
Reaction: Bromination of 2-fluoro-4-methoxybenzoic acid.
Materials:
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2-fluoro-4-methoxybenzoic acid
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N-Bromosuccinimide (NBS)
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Sulfuric acid (concentrated)
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Dichloromethane (DCM)
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Sodium sulfite solution (aqueous)
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Sodium bicarbonate solution (saturated aqueous)
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Brine
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Anhydrous magnesium sulfate
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in dichloromethane.
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Slowly add concentrated sulfuric acid (catalytic amount) to the solution while stirring.
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Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture.
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Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-Bromo-2-fluoro-4-methoxybenzoic acid.
Caption: Proposed synthesis workflow for 5-Bromo-2-fluoro-4-methoxybenzoic acid.
Characterization Methods
The following are general protocols for the structural elucidation and purity assessment of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include two aromatic protons (likely doublets or doublet of doublets due to F-H coupling), a methoxy singlet, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would include aromatic carbons (some showing C-F coupling) and carbons for the methoxy and carboxylic acid groups.
-
¹⁹F NMR Acquisition: Acquire a fluorine spectrum to confirm the presence and environment of the fluorine atom.
3.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet or use an ATR-FTIR spectrometer.
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Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Expected Absorptions: Look for characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Analysis: Determine the molecular weight and isotopic pattern. The presence of bromine should result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.
Caption: Workflow for the characterization of 5-Bromo-2-fluoro-4-methoxybenzoic acid.
Safety and Handling
Specific safety data for 5-Bromo-2-fluoro-4-methoxybenzoic acid is not available. The following information is based on the hazard statements for the closely related compound 4-Bromo-2-fluoro-5-methoxybenzoic acid.
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| H319 | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and with appropriate personal protective equipment.
References
- 1. Page loading... [guidechem.com]
- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. angene.in [angene.in]
- 4. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. prepchem.com [prepchem.com]
- 9. 1780187-45-2|4-Bromo-5-fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
